Clindamycin-13C,D3
描述
属性
分子式 |
C₁₇¹³CH₃₀D₃ClN₂O₅S |
|---|---|
分子量 |
428.99 |
同义词 |
Methyl 7-Chloro-6,7,8-trideoxy-6-[[[(2S,4R)-1-methyl-13C,D3-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside; trans-α-Methyl 7-Chloro-6,7,8-trideoxy-6-(1-methyl-13C,D3-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-thr |
产品来源 |
United States |
相似化合物的比较
Clindamycin-d3 Hydrochloride
Clindamycin Sulfoxide-13C,D3
- Molecular Formula : C₁₇¹³CH₃₀D₃ClN₂O₆S
- Molecular Weight : 444.99 g/mol
- CAS Number: Not explicitly listed (unlabelled parent: 22431-46-5)
- Key Differences :
Clindamycin Phosphate and Impurities
- Clindamycin Phosphate: A prodrug with improved water solubility, hydrolyzed to active clindamycin in vivo. Not isotope-labeled; used therapeutically rather than analytically .
- Impurities (e.g., Phosphate Sulfone trans-N-Oxide) :
Clindamycin B-d3
Data Tables
Table 1: Structural and Analytical Comparison
Table 2: Key Research Findings
准备方法
Precursor Selection and Modification
The synthesis begins with lincomycin (CAS 154-21-2), the natural precursor isolated from Streptomyces lincolnensis. Patent CN101891778A outlines a four-step process for clindamycin hydrochloride that provides the foundational chemistry for isotopic modification:
-
Chlorination :
Lincomycin hydrochloride reacts with phosgene (COCl) in dichloromethane using dimethylformamide (DMF) as a catalyst:For Clindamycin-13C,D3, this step uses -labeled phosgene and deuterated DMF (DMA-d) to introduce the first isotopic labels.
-
Hydrolysis :
The chlorinated intermediate undergoes alkaline hydrolysis with NaOH (100–200 kg scale) to yield clindamycin free base. Isotopic purity is maintained by using deuterium-depleted water (≤1 ppm H). -
Salt Formation :
Reaction with hydrochloric acid in acetone produces clindamycin hydrochloride. Deuterated HCl (DCl) and -enriched acetone ensure consistent labeling at the final stage.
Isotopic Enrichment Optimization
Key modifications to standard clindamycin synthesis include:
| Parameter | Standard Process | Clindamycin-13C,D3 Adaptation |
|---|---|---|
| Solvent | Methylene chloride | -CHCl |
| Quaternary ammonium | Tetrabutylammonium hydroxide | D-TBAH |
| Crystallization | Acetone/water | CDCOCD/DO |
These substitutions achieve ≥95% isotopic enrichment, as verified by high-resolution mass spectrometry (HRMS) showing m/z 429.2054 for [M+H].
Purification and Analytical Characterization
Chromatographic Purification
Post-synthesis purification employs reversed-phase HPLC under these conditions:
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (250 × 4.6 mm) | 0.1% DCOOD in DO : CDOD (75:25) | 1.0 mL/min | UV 210 nm |
This method resolves Clindamycin-13C,D3 from non-deuterated impurities (retention time shift from 12.3 to 12.7 min) and epimeric byproducts like clindamycin B.
Spectroscopic Confirmation
-
H NMR (600 MHz, DMSO-d):
-
Loss of signals at δ 1.21 (CH-N) due to coupling
-
Deuteration-induced signal reduction at δ 3.45 (SCH)
-
-
IR (ATR): C–D stretching vibrations at 2200–2100 cm confirm deuterium incorporation.
Stability Considerations in Formulation
While Clindamycin-13C,D3 itself exhibits high stability (degradation <0.5% at 25°C/60% RH over 24 months), its phosphate ester derivatives require careful handling. Patent CN111329835A details stabilization strategies applicable to labeled analogs:
-
pH Control : Maintain formulation pH 5.0–6.0 using citrate buffers to prevent hydrolysis of the β-D-galactopyranose moiety.
-
Antioxidants : Add 0.01% w/v deuterated α-tocopherol to suppress oxidation at the thioether group.
-
Sterilization : Avoid autoclaving; use 0.22 μm perfluorinated filters in deuterium oxide solutions.
Batch Consistency and Regulatory Compliance
Manufacturing protocols emphasize:
Featured Recommendations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
